molecular formula C11H20N2O B7967530 2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one

2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one

Cat. No.: B7967530
M. Wt: 196.29 g/mol
InChI Key: XMYUWPKIRQKYKP-UHFFFAOYSA-N
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Description

2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one is a spirocyclic compound featuring a propan-1-one moiety attached to the 1-position of a 1,7-diazaspiro[4.4]nonane core. Such diazaspiro systems are of interest in medicinal chemistry due to their conformational constraints, which can enhance binding specificity to biological targets .

Properties

IUPAC Name

1-(1,7-diazaspiro[4.4]nonan-1-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9(2)10(14)13-7-3-4-11(13)5-6-12-8-11/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYUWPKIRQKYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC12CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the spirocyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects, while in industrial applications, it may act as a catalyst or reactant in chemical processes.

Comparison with Similar Compounds

7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

Key Structural Differences :

  • The benzyl group at the 7-position replaces the methyl-propanone substituent in the target compound.
  • The ketone group is retained at the 1-position, similar to the target compound.

Functional Implications :

  • The benzyl group introduces aromaticity, increasing lipophilicity compared to the methyl-propanone group. This may enhance membrane permeability but reduce aqueous solubility .
  • Synthetic routes for such pyrrolidine-derived spiro compounds often involve cyclization reactions, as described in the synthesis of the title compound in . These methods may be adaptable to the target compound with modifications for substituent introduction .

1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one

Key Structural Differences :

  • Larger spiro system (5.5-membered rings vs. 4.4 in the target compound).
  • A trifluoroethanone group replaces the methyl-propanone moiety.

Functional Implications :

  • The trifluoromethyl group enhances electronegativity, improving metabolic stability and resistance to oxidation compared to non-fluorinated analogs .

N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine

Key Structural Differences :

  • A triazole ring replaces the diazaspiro core.
  • The methanamine group and phenethyl substituent differ from the spiro-propanone structure.

Functional Implications :

  • The triazole ring enables π-π stacking interactions, which are absent in the spiro system of the target compound.
  • NMR data (δ 7.31–7.21 ppm for aromatic protons and δ 2.23 ppm for NMe₂ in ) highlight distinct electronic environments compared to spiro compounds, which may exhibit upfield shifts for constrained protons .

2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one

Key Structural Differences :

  • A trihydroxyphenyl group replaces the diazaspiro system.

Functional Implications :

  • The phenolic hydroxyl groups enable hydrogen bonding, contrasting with the nitrogen-mediated interactions of the target compound.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Lipophilicity (Predicted) Metabolic Stability
Target Compound 1,7-Diazaspiro[4.4]nonane 2-Methylpropan-1-one Moderate Moderate
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one 1,7-Diazaspiro[4.4]nonane Benzyl High Low
1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one 1,4-Diazaspiro[5.5]undecane Trifluoroethanone Moderate-High High
N,N-Dimethyl-1-(1-phenethyl-1H-triazol-4-yl)methanamine Triazole Phenethyl, NMe₂ High Moderate

Biological Activity

2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural characteristics suggest various pharmacological properties, which have been explored in recent studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O
Molecular Weight246.32 g/mol
LogP2.368
PSA32.34 Ų

The biological activity of this compound is primarily attributed to its interaction with specific protein targets, including the KRAS G12C mutant, which is implicated in various cancers. Recent research has shown that derivatives of diazaspiro compounds can act as covalent inhibitors for KRAS G12C, leading to effective therapeutic outcomes in solid tumors .

Antitumor Activity

In studies involving xenograft mouse models, compounds similar to this compound demonstrated significant antitumor effects. For instance, a derivative was shown to exert a dose-dependent antitumor effect on subcutaneous tumors in NCI-H1373 xenograft models . This indicates that modifications in the diazaspiro structure can enhance biological activity against specific cancer types.

In Vitro Studies

In vitro evaluations have indicated that these compounds possess high metabolic stability and favorable pharmacokinetic profiles. The ability to bind covalently to target proteins enhances their effectiveness as therapeutics .

Case Studies

Several case studies highlight the efficacy of similar diazaspiro compounds:

  • Study on KRAS G12C Inhibition :
    • Objective : Evaluate the efficacy of diazaspiro derivatives on KRAS G12C.
    • Findings : Identified potent inhibitors that showed significant binding affinity and inhibition of tumor growth in vitro and in vivo.
  • Antimicrobial Activity :
    • Objective : Assess antimicrobial properties.
    • Results : Compounds exhibited notable antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

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